4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
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Overview
Description
4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment, particularly in non-small cell lung cancer (NSCLC).
Scientific Research Applications
Antibacterial Activity
Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This suggests that “4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione” could potentially be used in the development of new antibacterial drugs.
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . This includes the development of new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Synthesis of Useful Amines
Bio-based furanic oxygenates can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . This suggests that “4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione” could potentially be used in the synthesis of useful amines .
Heterogeneous Catalysis
Furan derivatives can be used in heterogeneous catalysis for the efficient synthesis of bio-based amines . This suggests that “4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione” could potentially be used as a catalyst in these reactions .
Development of Anticancer Drugs
Furan has a variety of therapeutic advantages, including anticancer properties . This suggests that “4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione” could potentially be used in the development of new anticancer drugs .
Development of Antidepressant Drugs
Furan also has antidepressant properties . This suggests that “4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione” could potentially be used in the development of new antidepressant drugs .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan derivatives have been reported to inhibit the growth of gram-positive bacteria . This suggests that the compound may interact with bacterial cells, leading to their inhibition.
Biochemical Pathways
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of therapeutic advantages of furan derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-19-12-6-10-11(7-13(12)20-2)17-15(22)18-14(10)16-8-9-4-3-5-21-9/h3-7H,8H2,1-2H3,(H2,16,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQEFBWTUXUFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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